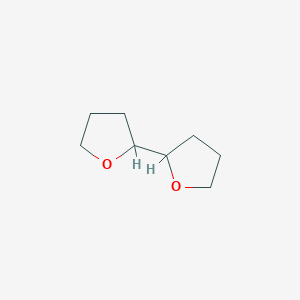
2,2'-Bifuran, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bifuran, octahydro- is an organic compound with the molecular formula C8H14O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether . This compound is known for its unique structure, which consists of two tetrahydrofuran rings fused together.
Preparation Methods
The synthesis of 2,2’-Bifuran, octahydro- typically involves organic synthesis techniques. One common method is the catalytic hydrogenation of 2,2’-Bifuran, which involves the use of a palladium catalyst under hydrogen gas . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation.
Chemical Reactions Analysis
2,2’-Bifuran, octahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydrofuran derivatives.
Substitution: Substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Scientific Research Applications
2,2’-Bifuran, octahydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-Bifuran, octahydro- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
2,2’-Bifuran, octahydro- can be compared with other similar compounds such as:
2,3’-Bifuran, octahydro-: This compound has a similar structure but differs in the position of the furan rings.
Tetrahydrofuran: A simpler compound with a single furan ring, used widely as a solvent and in polymer synthesis.
2,2’-Bifuran: The non-hydrogenated form of 2,2’-Bifuran, octahydro-, used as a precursor in various chemical reactions.
The uniqueness of 2,2’-Bifuran, octahydro- lies in its fused ring structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1592-33-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(oxolan-2-yl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2 |
InChI Key |
SRTHABLDYKPTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
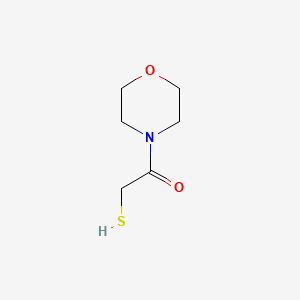
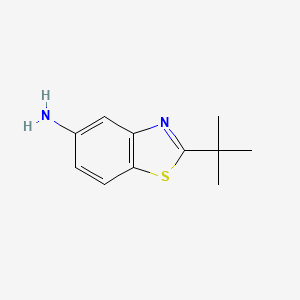
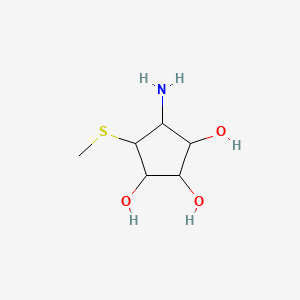
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
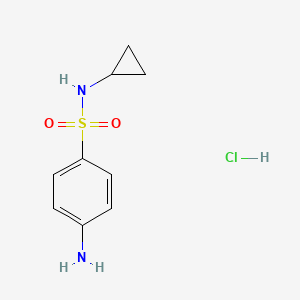
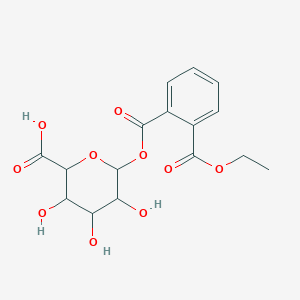
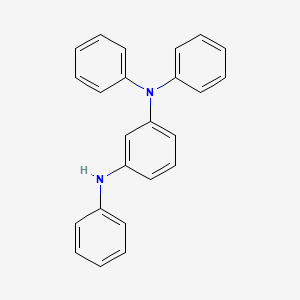
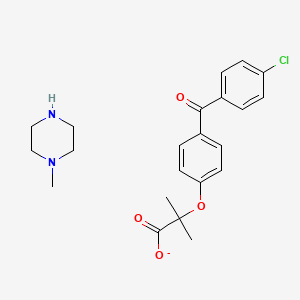
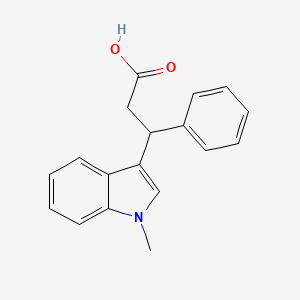
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
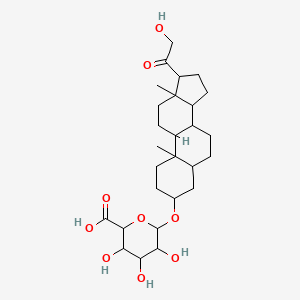
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
